methyl 4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-21-17(22)15-13-4-3-5-14(13)26-16(15)20-19(21)25-10-11-6-8-12(9-7-11)18(23)24-2/h6-9H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSPCAQEOAXCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)C(=O)OC)SC4=C2CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is typically constructed via a Gewald reaction , followed by cyclization with chlorformamidine hydrochloride.
Gewald Reaction for Thiophene Formation
A modified Gewald reaction is employed to synthesize 2-aminothiophene derivatives. For this compound:
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Starting material : A cyclopentanone-derived aldehyde (e.g., 3-methylcyclopentanone aldehyde) is reacted with ethyl cyanoacetate, sulfur, and morpholine in ethanol.
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Conditions : Room temperature, 24 hours.
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Outcome : Forms 2-aminothiophene intermediate with a cyclopenta moiety.
Example :
Cyclization to Pyrimidine Ring
The 2-aminothiophene intermediate undergoes cyclization with chlorformamidine hydrochloride to form the pyrimidine ring:
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Reagents : Chlorformamidine hydrochloride, sodium ethoxide.
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Conditions : Reflux in ethanol, 6–8 hours.
Mechanism :
Synthesis of Chlorinated Intermediate
The precursor 4-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine (CAS: 300816-22-2) is synthesized under inert atmosphere using phosphorus trichloride (PCl3):
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Substrate : 4-Hydroxy-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine.
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Conditions : PCl3, 0–60°C, 3 hours.
Reaction :
Thioether Formation
The chloro intermediate reacts with methyl 4-(mercaptomethyl)benzoate under basic conditions:
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Reagents : Methyl 4-(mercaptomethyl)benzoate, triethylamine (TEA).
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Conditions : 25–50°C, 4–6 hours.
Mechanism :
Reaction Optimization and Challenges
Key Parameters for Thioether Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Maximizes SNAr reactivity |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Solvent | DMF | Enhances nucleophilicity of thiol |
| Reaction Time | 5 hours | Balances conversion and side reactions |
Common Side Reactions
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Oxidation of thiol : Mitigated by conducting reactions under nitrogen.
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Over-alkylation : Controlled by stoichiometric use of thiol (1.1 equivalents).
Characterization and Analytical Data
Physicochemical Properties
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.95 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.25 (s, 2H, SCH₂), 3.90 (s, 3H, OCH₃), 3.10–2.80 (m, 4H, cyclopenta-CH₂), 2.45 (s, 3H, NCH₃).
Industrial and Laboratory-Scale Protocols
Laboratory-Scale Synthesis
Scalability Considerations
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Cost drivers : Methyl 4-(mercaptomethyl)benzoate (€420/g at lab scale).
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Alternative routes : Use of cesium carbonate as a base improves reaction rate but increases cost.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the cyclopenta[4,5]thieno[2,3-d]pyrimidine core can be reduced to form alcohols.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 386.5 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for diverse biological activities. The presence of the methyl benzoate moiety enhances its potential for various applications in medicinal chemistry and pharmaceuticals .
Antimicrobial Activity
Methyl 4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzoate exhibits significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound shows MIC values comparable to standard antibiotics .
- Bactericidal Activity : It has demonstrated a significant reduction in bacterial viability over time . Electron microscopy studies reveal altered cell wall morphology in treated bacteria, indicating its potential as an effective antibacterial agent .
Anti-inflammatory Properties
The thieno[2,3-d]pyrimidine core is associated with anti-inflammatory activity. Compounds with similar structures have shown promise in reducing inflammation through various mechanisms . Further research could elucidate the specific pathways through which this compound exerts its effects.
Synthesis and Green Chemistry
Recent methodologies for synthesizing this compound emphasize greener techniques using environmentally friendly catalysts and solvents. This approach not only enhances efficiency but also reduces waste during synthesis . The development of sustainable synthesis methods is crucial for the pharmaceutical industry’s shift towards more environmentally responsible practices.
Pharmacological Studies
Interaction studies are essential for understanding the pharmacodynamics of this compound. These studies focus on:
- Binding Affinity : Investigating how well the compound binds to target proteins involved in disease processes.
- Mechanisms of Action : Understanding how the compound influences biological pathways at the molecular level.
Mechanism of Action
The mechanism of action of methyl 4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
- Compound B19: (E)-4-(((4-Oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenylacetate (B19) shares the same bicyclic core but replaces the thioether linkage with an imino (-N=CH-) group. This substitution reduces steric bulk and alters electronic properties, impacting biological activity. B19 exhibits a lower melting point (215–217°C) compared to cyclopenta derivatives, suggesting reduced crystallinity .
- Mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one (5a): This analog lacks the benzoate group but retains the thiol (-SH) functionality at the 2-position. Its high melting point (340–342°C) indicates stronger intermolecular interactions, likely due to hydrogen bonding from the thiol group .
Cyclopenta[4,5]thieno[2,3-d]pyrimidinone Derivatives with Aromatic Substituents
- Compound 26: Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate replaces the thioether with an ether (-O-) linkage. The oxygen atom increases polarity, as evidenced by its lower melting point (147–148°C) compared to sulfur-containing analogs .
- 3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid : This derivative substitutes the thiophene ring with a benzoic acid group, enhancing water solubility but reducing lipophilicity. Its molecular weight (270.28 g/mol) is lower due to the absence of the thiophene sulfur atom .
Functional Group Variations
Thioether vs. Sulfonyl/Sulfinyl Groups
- 2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Incorporates a sulfanyl (-S-) group similar to the target compound but adds an acetamide side chain.
- 3-(2-Phenylethyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Replaces the thioether with a thioxo (-C=S) group, altering electron density and reactivity. The phenethyl substituent introduces steric hindrance, which may affect pharmacokinetics .
Physicochemical Properties
Biological Activity
Methyl 4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological activities, structure-activity relationships (SAR), and pharmacokinetic profiles of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step synthetic routes that incorporate thieno[2,3-d]pyrimidine derivatives. These derivatives are known for their structural similarities to purines and have been shown to exhibit significant biological activity.
Antitumor Activity
Research has demonstrated that compounds related to thieno[2,3-d]pyrimidines possess notable antitumor properties. For instance:
- Mechanism of Action : The primary mechanism involves the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in the de novo purine synthesis pathway. This inhibition leads to reduced proliferation of tumor cells expressing folate receptors (FRs). Compounds derived from this class have shown IC50 values ranging from 4.7 to 334 nM against human tumor cell lines such as KB and IGROV1 .
- Case Studies : A study highlighted the efficacy of a series of thieno[2,3-d]pyrimidines in inhibiting tumor growth in vitro and in vivo models. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
The thieno[2,3-d]pyrimidine framework has also been explored for its antibacterial properties. Research indicates that certain derivatives exhibit significant antibacterial activity against various strains:
- Activity Spectrum : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The structure of the thienopyrimidine core contributes to its interaction with bacterial enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
| Structural Modification | Effect on Activity |
|---|---|
| Replacement of NH with S | Enhanced binding affinity to target enzymes |
| Variation in alkyl substituents | Altered lipophilicity and solubility |
| Cyclization patterns | Influence on cytotoxicity and selectivity |
The presence of specific functional groups can significantly enhance the potency and selectivity of these compounds towards their biological targets .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for evaluating the viability of these compounds as therapeutic agents:
| Pharmacokinetic Property | Value |
|---|---|
| Gastrointestinal absorption | High |
| Blood-brain barrier permeability | No |
| Bioavailability score | 0.55 |
These characteristics suggest that while the compound may be absorbed efficiently in the gastrointestinal tract, it does not penetrate the central nervous system significantly .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzoate?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the thieno[2,3-d]pyrimidine core. Yields are improved by refluxing intermediates in ethanol and optimizing reaction times (e.g., 6 hours for cyclization) . Alternative methods involve sodium ethoxide-mediated condensation in absolute ethanol, with subsequent acidification to isolate products .
Q. How is this compound characterized spectroscopically, and what key data confirm its structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the structure. For example, NMR in DMSO- reveals diagnostic peaks: methyl groups (δ 3.20–3.87 ppm), aromatic protons (δ 7.17–8.53 ppm), and pyrimidine protons (δ 8.53 ppm). Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular ion peaks (e.g., m/z 377.0 [M+H] for related analogs), while IR confirms functional groups like carbonyl (C=O) and thioether (C-S) bonds .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Recrystallization from acetic acid/water (1:1) mixtures is effective for removing impurities. For intermediates, acidification (pH 6) after sodium ethoxide-mediated reactions precipitates products, which are then filtered and washed with cold ethanol .
Advanced Research Questions
Q. How can mechanistic insights into the cyclocondensation reaction improve synthesis efficiency?
- Methodological Answer : The reaction mechanism involves imine formation (azomethine intermediates) followed by intramolecular cyclization. Kinetic studies under varying temperatures (e.g., 80–100°C) and solvent systems (e.g., DMSO vs. acetic acid) reveal that polar aprotic solvents accelerate cyclization. Monitoring by thin-layer chromatography (TLC) at 30-minute intervals helps identify optimal reaction endpoints .
Q. What structural modifications enhance biological activity, and how are analogs designed?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro substituents) at the benzyl or pyrimidine positions can modulate activity. For example, chlorinated derivatives (e.g., 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-analogs) are synthesized via nucleophilic substitution of thiol groups with halogenated benzyl halides. Biological screening against enzymes like tyrosinase (IC assays) validates activity improvements .
Q. How should contradictory data in heterocyclization yields be analyzed?
- Methodological Answer : Discrepancies in yields (e.g., 69% vs. 85%) may arise from solvent purity, stoichiometric ratios, or heating methods. Controlled experiments comparing glacial acetic acid with mixed solvents (e.g., acetic acid/DMF) under inert atmospheres (N) can isolate variables. Statistical tools like ANOVA assess significance, while LC-MS monitors side products .
Q. What strategies evaluate the anti-tyrosinase activity of this compound and its analogs?
- Methodological Answer : Tyrosinase inhibition assays use L-DOPA as a substrate, with UV-Vis spectroscopy (λ = 475 nm) to measure dopachrome formation. IC values are calculated using dose-response curves (0.1–100 µM). Positive controls (e.g., kojic acid) and enzyme kinetics (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
